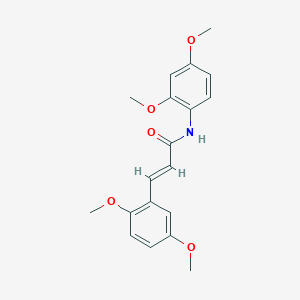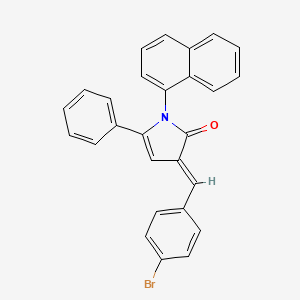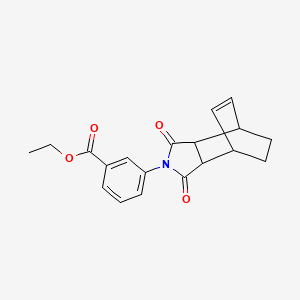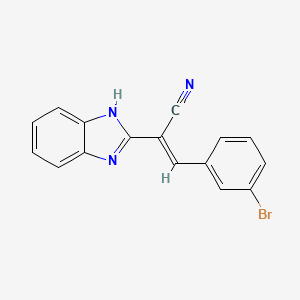![molecular formula C17H15ClN2O5 B11691628 Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is an organic compound that features a propyl ester group attached to a benzoate moiety, which is further substituted with a 2-chloro-4-nitrobenzamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE typically involves the following steps:
Nitration of Chlorobenzene: Chlorobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-chloro-4-nitrobenzene.
Amidation: The 2-chloro-4-nitrobenzene is then reacted with 4-aminobenzoic acid to form 4-(2-chloro-4-nitrobenzamido)benzoic acid.
Esterification: Finally, the 4-(2-chloro-4-nitrobenzamido)benzoic acid is esterified with propanol in the presence of a catalyst such as sulfuric acid to yield PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-(2-hydroxy-4-nitrobenzamido)benzoate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Nucleophiles: Hydroxide ions, methoxide ions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-(2-chloro-4-aminobenzamido)benzoate.
Substitution: 4-(2-hydroxy-4-nitrobenzamido)benzoate.
Hydrolysis: 4-(2-chloro-4-nitrobenzamido)benzoic acid and propanol.
Aplicaciones Científicas De Investigación
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atom and the amido group also contribute to the compound’s reactivity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
PROPYL 4-(4-NITROBENZAMIDO)BENZOATE: Lacks the chlorine substituent, leading to different reactivity and biological activity.
PROPYL 4-(2-CHLOROBENZAMIDO)BENZOATE: Lacks the nitro group, resulting in reduced reactivity and different applications.
PROPYL 4-(2-HYDROXY-4-NITROBENZAMIDO)BENZOATE:
Uniqueness
PROPYL 4-(2-CHLORO-4-NITROBENZAMIDO)BENZOATE is unique due to the presence of both the nitro and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H15ClN2O5 |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
propyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-5-12(6-4-11)19-16(21)14-8-7-13(20(23)24)10-15(14)18/h3-8,10H,2,9H2,1H3,(H,19,21) |
Clave InChI |
FWEOFRAIQSBDDC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11691549.png)
![3-(hexylsulfanyl)-5-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11691554.png)
![17-(2-Methoxy-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11691575.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11691578.png)
![(5E)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691581.png)


![Methyl 4-{[(4-chloro-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691609.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11691613.png)
![N-[4-(diethylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanamide](/img/structure/B11691617.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11691620.png)
![N'-[(E)-1H-benzo[g]indol-3-ylmethylidene]-4-nitrobenzohydrazide](/img/structure/B11691625.png)
